O-Butylhydroxylamine

Organic synthesis Reagent selection Formulation development

O-Butylhydroxylamine (CAS 5622-77-5), also known as 1-(aminooxy)butane, is an O-substituted hydroxylamine derivative with the molecular formula C₄H₁₁NO and a molecular weight of 89.14 g/mol. This compound serves as a versatile reagent and intermediate in organic synthesis, primarily utilized for the preparation of oximes and nitrones from carbonyl compounds, with established utility in pharmaceutical and agrochemical intermediate synthesis.

Molecular Formula C4H11NO
Molecular Weight 89.14 g/mol
CAS No. 5622-77-5
Cat. No. B1274107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Butylhydroxylamine
CAS5622-77-5
Molecular FormulaC4H11NO
Molecular Weight89.14 g/mol
Structural Identifiers
SMILESCCCCON
InChIInChI=1S/C4H11NO/c1-2-3-4-6-5/h2-5H2,1H3
InChIKeyWCVVIGQKJZLJDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Butylhydroxylamine CAS 5622-77-5: Technical Specifications and Procurement Guide


O-Butylhydroxylamine (CAS 5622-77-5), also known as 1-(aminooxy)butane, is an O-substituted hydroxylamine derivative with the molecular formula C₄H₁₁NO and a molecular weight of 89.14 g/mol [1]. This compound serves as a versatile reagent and intermediate in organic synthesis, primarily utilized for the preparation of oximes and nitrones from carbonyl compounds, with established utility in pharmaceutical and agrochemical intermediate synthesis . The compound exists as a free base (liquid at 20°C with density 0.91 g/mL) and is also widely procured as its hydrochloride salt (CAS 4490-82-8, solid powder, melting point 157-161°C) for improved handling and storage stability .

Why O-Butylhydroxylamine Cannot Be Substituted with Alternative O-Alkylhydroxylamines in Critical Syntheses


O-alkylhydroxylamines with different alkyl chain lengths and branching patterns exhibit substantially divergent physicochemical properties, reactivity profiles, and biological activities that preclude simple interchangeability [1]. The O-butyl substituent confers specific lipophilicity (LogP = 1.377) and steric characteristics that differ markedly from methyl (LogP ≈ -0.5 to 0), ethyl (LogP ≈ 0.2 to 0.5), and tert-butyl (LogP ≈ 0.8 to 1.2) analogs . In biological systems, the alkyl chain length on O-substituted hydroxylamines directly influences enzyme inhibition potency and binding pocket accessibility, as demonstrated in studies showing that different O-alkylhydroxylamines produce varying residual enzyme activities ranging from 7% to 30% at identical concentrations in the same assay system [2]. Furthermore, the free base form (liquid) and hydrochloride salt (solid) exhibit distinct handling properties, with the hydrochloride offering superior stability under ambient storage conditions .

O-Butylhydroxylamine CAS 5622-77-5: Quantified Differentiation Evidence for Procurement Decisions


Free Base vs. Hydrochloride Salt: Differential Physical Form and Handling Characteristics for O-Butylhydroxylamine

O-Butylhydroxylamine is commercially available in two distinct forms with different CAS numbers: the free base (CAS 5622-77-5) and the hydrochloride salt (CAS 4490-82-8). The free base is a liquid at 20°C with a density of 0.91 g/mL , while the hydrochloride salt is a solid powder with a melting point range of 157.0-161.0°C . The hydrochloride form exhibits hygroscopicity and requires storage under inert gas, whereas the free base can be stored long-term at 2-8°C . For applications requiring precise stoichiometric control without neutralization steps, the free base offers direct reactivity; for reactions tolerating or requiring acidic conditions, the hydrochloride salt provides easier handling as a solid .

Organic synthesis Reagent selection Formulation development

Lipophilicity Differentiation: O-Butylhydroxylamine LogP Compared to O-Methyl and O-Ethyl Analogs

O-Butylhydroxylamine exhibits a calculated LogP of 1.377 [1], reflecting its moderate lipophilicity conferred by the four-carbon n-butyl chain. This LogP value positions the compound between lower O-alkyl homologs and higher O-alkyl analogs in terms of organic/aqueous partitioning behavior. O-Methylhydroxylamine (calculated LogP ≈ -0.5 to 0) and O-ethylhydroxylamine (calculated LogP ≈ 0.2 to 0.5) exhibit substantially lower lipophilicity, while O-tert-butylhydroxylamine (LogP ≈ 0.8 to 1.2) shows lower lipophilicity despite its branched structure . The LogP difference of approximately 0.9-1.4 units relative to methyl and ethyl analogs corresponds to a predicted 8- to 25-fold difference in octanol/water partition coefficient [2].

Lipophilicity Partition coefficient Solvent extraction

Polar Surface Area Differentiation: O-Butylhydroxylamine PSA of 35.25 Ų Relative to O-Alkylhydroxylamine Series

O-Butylhydroxylamine has a calculated topological polar surface area (PSA) of 35.25 Ų [1]. This PSA value, combined with its molecular weight of 89.14 g/mol, places it well within favorable ranges for membrane permeability predictions. For comparison, hydroxylamine (NH₂OH) has a PSA of approximately 46 Ų, O-methylhydroxylamine has an estimated PSA of approximately 38-40 Ų, and O-tert-butylhydroxylamine has an estimated PSA of approximately 32-35 Ų . The reduction in PSA from 46 Ų (hydroxylamine) to 35.25 Ų (O-butyl) represents a 23% decrease, reflecting the increasing hydrophobic character conferred by alkyl substitution [2].

Polar surface area Membrane permeability Drug-likeness prediction

Enzyme Inhibition Potency Variation Across O-Alkylhydroxylamine Series: Class-Level Evidence for Differential Biological Activity

In a study of branched-chain amino acid aminotransferase inhibition from Mycobacterium tuberculosis, O-substituted hydroxylamine derivatives exhibited widely varying residual enzyme activities at identical 1 mM concentrations: O-tert-butylhydroxylamine produced approximately 7% residual activity (93% inhibition), O-allylhydroxylamine and O-benzylhydroxylamine produced approximately 10% residual activity, O-ethylhydroxylamine produced approximately 20% residual activity, and O-nitrobenzylhydroxylamine produced approximately 30% residual activity [1]. While O-butylhydroxylamine was not directly tested in this assay, these data demonstrate that O-alkyl chain identity is a critical determinant of biological activity in hydroxylamine derivatives, with activity varying over a 4.3-fold range among structurally similar analogs [2].

Enzyme inhibition Antimicrobial activity Structure-activity relationship

Oxime Formation Utility: O-Butylhydroxylamine in Pharmaceutical and Agrochemical Intermediate Synthesis

O-Butylhydroxylamine is employed in the preparation of oximes from aldehydes and ketones, serving as a key reagent for carbonyl group derivatization in pharmaceutical and agrochemical synthesis . The compound is also recognized as a crucial building block for nitrone synthesis, where the hydroxylamine moiety reacts with aldehydes or ketones to form oximes that subsequently undergo further transformations to nitrones [1]. Compared to O-tert-butylhydroxylamine, which is frequently used for sterically demanding applications and chiral auxiliary construction, O-butylhydroxylamine offers a linear alkyl chain that provides different steric and electronic characteristics suitable for distinct synthetic applications [2].

Oxime synthesis Carbonyl derivatization Pharmaceutical intermediates

Commercial Purity Specifications: O-Butylhydroxylamine Available Purity Grades and Quality Control Documentation

O-Butylhydroxylamine (free base, CAS 5622-77-5) is commercially available with standard purity specifications of 95% minimum to 98% minimum . Suppliers including Bidepharm provide batch-specific quality control documentation including NMR, HPLC, and GC analytical reports for verification of purity and identity . The hydrochloride salt (CAS 4490-82-8) is available at purities ≥98.0% as determined by total nitrogen analysis and argentometric titration [1]. For comparison, O-tert-butylhydroxylamine is typically available at ≥99.0% purity [2], reflecting the commercial availability of higher-purity grades for certain O-alkylhydroxylamine analogs.

Purity specifications Quality control Analytical standards

O-Butylhydroxylamine CAS 5622-77-5: Optimal Application Scenarios Based on Quantified Evidence


Organic Synthesis of Oximes and Nitrones in Non-Aqueous Reaction Media

O-Butylhydroxylamine is optimally deployed in organic synthesis protocols requiring oxime or nitrone formation from aldehydes and ketones, particularly in non-aqueous or biphasic reaction media. The compound's LogP of 1.377 [1] indicates enhanced organic phase partitioning compared to lower O-alkyl homologs, making it suitable for reactions where substrate solubility in organic solvents is limiting. For reactions requiring the free base form without neutralization steps, the liquid free base (CAS 5622-77-5) provides direct reactivity . This application scenario is supported by the compound's established use in pharmaceutical and agrochemical intermediate synthesis .

Synthetic Derivative Programs Requiring Balanced Lipophilicity for Cellular Uptake Optimization

For research programs synthesizing libraries of hydroxylamine-derived compounds intended for cellular assays, O-Butylhydroxylamine offers a calculated LogP of 1.377 and PSA of 35.25 Ų [1], positioning it in a favorable physicochemical space for passive membrane permeability. Compared to O-methyl and O-ethyl analogs that exhibit lower lipophilicity, the O-butyl derivative provides enhanced organic partitioning that may improve cellular uptake of synthesized derivatives. This is particularly relevant for antimicrobial derivative programs, where class-level evidence demonstrates that O-alkyl chain identity significantly influences biological potency, with activity varying up to 4.3-fold across the O-substituted hydroxylamine series .

Laboratory-Scale Synthesis with Flexible Handling Requirements

O-Butylhydroxylamine is available in both free base liquid form (CAS 5622-77-5) with density 0.91 g/mL at 20°C [1] and hydrochloride salt solid form (CAS 4490-82-8) with melting point 157-161°C . The free base form is suitable for long-term storage at 2-8°C, while the hydrochloride salt requires inert gas storage due to hygroscopicity . Laboratories may select the hydrochloride salt when solid handling and ambient storage (room temperature) are preferred, or the free base when direct reactivity without neutralization is required. Commercial availability with batch-specific analytical documentation including NMR, HPLC, and GC supports applications requiring traceable quality control .

Derivatization Reagent for Analytical Chemistry Carbonyl Detection

O-Butylhydroxylamine functions as a carbonyl derivatization reagent through oxime formation, a reaction that converts aldehydes and ketones to stable derivatives amenable to chromatographic analysis [1]. The n-butyl chain provides sufficient lipophilicity (LogP 1.377) to enhance chromatographic retention of derivatized carbonyl compounds compared to methyl or ethyl O-alkylhydroxylamine derivatives, while avoiding the steric hindrance issues that may affect reaction kinetics with O-tert-butylhydroxylamine . This property is advantageous for analytical methods requiring separation and detection of low-molecular-weight carbonyl compounds in complex matrices.

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